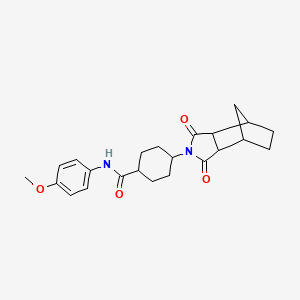
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core cyclohexanecarboxamide structure, followed by the introduction of the methoxyphenyl group and the dioxooctahydro-methanoisoindol moiety. Common reagents used in these reactions include cyclohexanecarboxylic acid, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicine, the compound could be studied for its pharmacological properties, including its efficacy and safety as a treatment for various diseases. Researchers may explore its mechanism of action, bioavailability, and potential side effects.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with molecular targets within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide include other cyclohexanecarboxamide derivatives, methoxyphenyl compounds, and dioxooctahydro-methanoisoindol analogs. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C23H28N2O4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H28N2O4/c1-29-18-10-6-16(7-11-18)24-21(26)13-4-8-17(9-5-13)25-22(27)19-14-2-3-15(12-14)20(19)23(25)28/h6-7,10-11,13-15,17,19-20H,2-5,8-9,12H2,1H3,(H,24,26) |
InChI-Schlüssel |
APDUSXPRYNKWRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5CCC(C5)C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


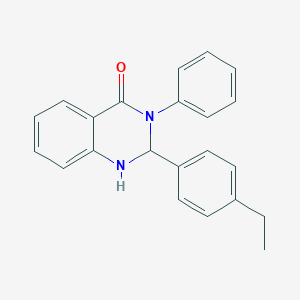
![4-methyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12463623.png)
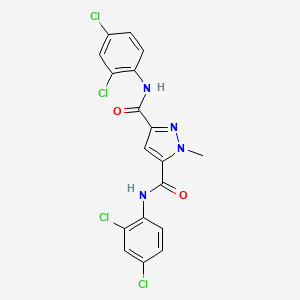
![2-(4-Methylphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12463631.png)
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B12463639.png)
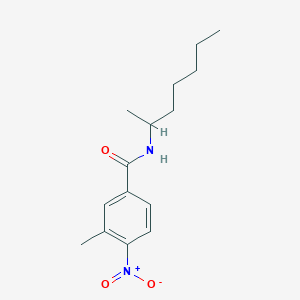
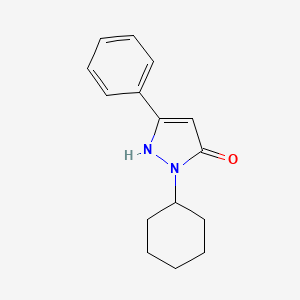
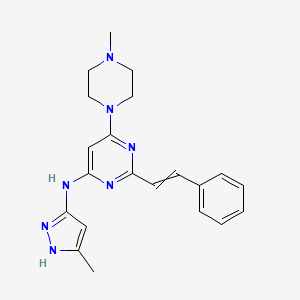
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12463673.png)
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
![6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one](/img/structure/B12463698.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12463704.png)
